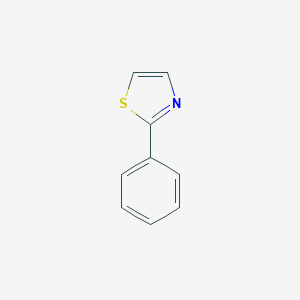
2-Feniltiazol
Descripción general
Descripción
2-Phenylthiazole is a useful research compound. Its molecular formula is C9H7NS and its molecular weight is 161.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Phenylthiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Phenylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Los compuestos de 2-feniltiazol se han probado por sus propiedades antimicrobianas y han mostrado resultados prometedores. Se consideran candidatos potenciales para el desarrollo de nuevos agentes antimicrobianos para combatir cepas resistentes de bacterias .
Actividad antifúngica
Estos compuestos también exhiben una potente actividad antifúngica. Por ejemplo, se ha encontrado que ciertos derivados con sustituyentes de flúor son tan efectivos como los fungicidas comerciales contra especies fúngicas específicas .
Propiedades antioxidantes
La investigación indica que los derivados de this compound pueden poseer propiedades antioxidantes significativas, lo cual es valioso en el desarrollo de tratamientos para enfermedades relacionadas con el estrés oxidativo .
Inhibición de la Sortase A
Se ha sintetizado una serie de nuevos posibles inhibidores de la Sortase A que contienen la parte de this compound, basándose en un metanálisis de las estructuras que se sabe que actúan como inhibidores. Esto sugiere su aplicación en la lucha contra las infecciones causadas por bacterias que utilizan la enzima Sortase A .
Inhibición de la colinesterasa
Se han sintetizado y evaluado varios derivados de this compound como inhibidores de la colinesterasa. Esto es particularmente relevante en el tratamiento de enfermedades neurodegenerativas como el Alzheimer .
Agentes antibacterianos contra MRSA
Los estudios de relación estructura-actividad de los feniltiazoles han llevado al descubrimiento de nuevos compuestos que muestran promesa como agentes antibacterianos, especialmente contra el Staphylococcus aureus resistente a la meticilina (MRSA), una preocupación importante en la atención médica debido a su resistencia a muchos antibióticos .
Mecanismo De Acción
Target of Action
2-Phenylthiazole has been found to have multiple targets of action. It has been identified as a potential inhibitor of Sortase A , a protein that plays a crucial role in bacterial virulence . It has also been found to exhibit antifungal activity against various fungi, including Magnaporthe oryzae and Colletotrichum camelliaet . Furthermore, it has been evaluated as a cholinesterase inhibitor, which could have implications for the treatment of Alzheimer’s disease .
Mode of Action
It is believed to inhibit sortase a, thereby affecting key processes that control biofilm formation, host cell entry, evasion and suppression of the immune response, and acquisition of essential nutrients . In the context of its antifungal activity, it is thought to interact with the fungi in a way that inhibits their growth .
Biochemical Pathways
Given its potential role as a sortase a inhibitor, it may impact the biochemical pathways associated with bacterial virulence . As a potential cholinesterase inhibitor, it could affect the cholinergic neurotransmission pathways, which are associated with learning and memory .
Result of Action
The result of 2-Phenylthiazole’s action can vary depending on its target. As a potential Sortase A inhibitor, it could reduce bacterial virulence, thereby potentially combating bacterial infections . Its antifungal activity could result in the inhibition of fungal growth . As a potential cholinesterase inhibitor, it could increase the level of acetylcholine, a neurotransmitter associated with learning and memory, thereby potentially alleviating some symptoms of Alzheimer’s disease .
Safety and Hazards
2-Phenylthiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
2-Phenylthiazole and its derivatives have shown promise in various fields, particularly in the development of new potential Sortase A inhibitors . Future research could focus on further exploring the therapeutic potential of 2-Phenylthiazole and its derivatives, particularly in the field of anticancer drug discovery .
Análisis Bioquímico
Biochemical Properties
2-Phenylthiazole has been found to interact with various enzymes and proteins. For instance, it has been synthesized and evaluated as a cholinesterase inhibitor . Cholinesterase is an important enzyme involved in nerve function, and inhibitors of this enzyme are used in the treatment of conditions like Alzheimer’s disease . The interaction between 2-Phenylthiazole and cholinesterase is likely due to the compound’s ability to bind to the enzyme’s active site, inhibiting its function .
Cellular Effects
In terms of cellular effects, 2-Phenylthiazole has been shown to have a reduced activity against bacterial cell viability but can prevent biofilm formation at very low concentrations . This suggests that 2-Phenylthiazole may influence cell function by affecting cell signaling pathways related to biofilm formation .
Molecular Mechanism
The molecular mechanism of 2-Phenylthiazole involves its interaction with biomolecules such as enzymes. For instance, it has been found to inhibit Sortase A, an enzyme involved in bacterial virulence . This inhibition is likely due to 2-Phenylthiazole binding to the enzyme, preventing it from carrying out its function .
Temporal Effects in Laboratory Settings
This suggests that it may have long-term effects on cellular function, particularly in the context of nerve function .
Metabolic Pathways
Given its interaction with enzymes such as cholinesterase and Sortase A , it’s likely that it’s involved in pathways related to nerve function and bacterial virulence.
Propiedades
IUPAC Name |
2-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKHSBAVLOPISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338201 | |
| Record name | 2-Phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1826-11-5 | |
| Record name | 2-Phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)
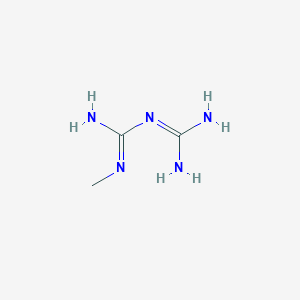
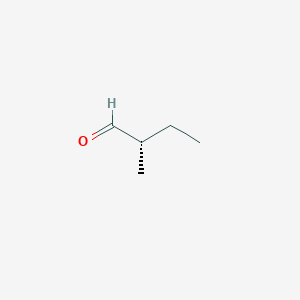
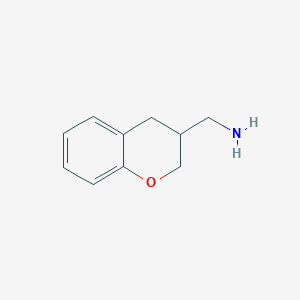
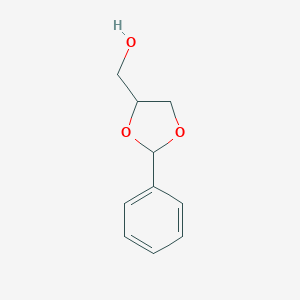
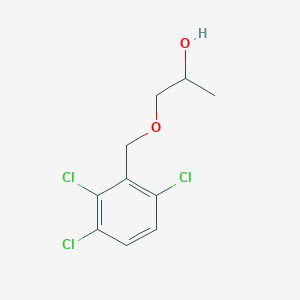



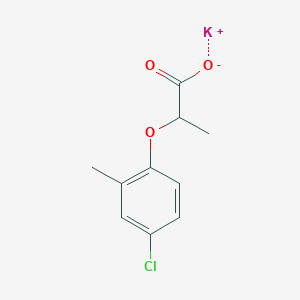
![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)
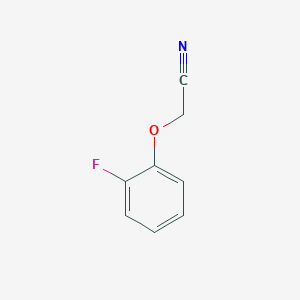
![(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitro-3,5-ditritiophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B155231.png)
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)
